2-Chloro-1,3,4-oxadiazole

Catalog No.
S15860274
CAS No.
M.F
C2HClN2O
M. Wt
104.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,3,4-oxadiazole

Product Name

2-Chloro-1,3,4-oxadiazole

IUPAC Name

2-chloro-1,3,4-oxadiazole

Molecular Formula

C2HClN2O

Molecular Weight

104.49 g/mol

InChI

InChI=1S/C2HClN2O/c3-2-5-4-1-6-2/h1H

InChI Key

ZNDGPDKYFJXEPS-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(O1)Cl

2-Chloro-1,3,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, along with a chlorine substituent. Its chemical formula is C2HClN2O\text{C}_2\text{HClN}_2\text{O}, and it is recognized for its aromatic properties and as a precursor in various synthetic applications. The presence of chlorine enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of substituted oxadiazoles.
  • Cyclization Reactions: It can undergo cyclization with hydrazines or hydrazides to form more complex heterocycles.
  • Reactions with Carbon Nucleophiles: The compound can react with carbon nucleophiles in the presence of bases to yield various derivatives, expanding its utility in synthetic organic chemistry .

The biological activity of 2-chloro-1,3,4-oxadiazole derivatives has been extensively studied. Compounds containing this moiety exhibit a range of pharmacological effects:

  • Antimicrobial Activity: Many derivatives show significant antibacterial and antifungal properties. For instance, studies indicate that 2-chloro-1,3,4-oxadiazole derivatives demonstrate enhanced activity against gram-positive bacteria compared to gram-negative strains .
  • Anticancer Properties: Some derivatives have been evaluated for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell growth .
  • Anti-inflammatory Effects: Certain derivatives have also been reported to exhibit anti-inflammatory activity, contributing to their potential therapeutic applications .

The synthesis of 2-chloro-1,3,4-oxadiazole can be achieved through several methods:

  • Direct Cyclization: This involves the reaction of hydrazine or hydrazides with carbon disulfide followed by chlorination using phosphorus oxychloride or thionyl chloride.
  • Microwave-Assisted Synthesis: A green chemistry approach that utilizes microwave irradiation to enhance reaction rates and yields .
  • Reflux Methods: Traditional refluxing techniques involving acid chlorides and hydrazines can also yield the desired compound efficiently .

2-Chloro-1,3,4-oxadiazole is utilized in various fields:

  • Pharmaceuticals: It serves as an important building block for synthesizing bioactive compounds with antimicrobial and anticancer properties.
  • Agricultural Chemicals: Its derivatives are explored for use as fungicides and herbicides due to their biological activity.
  • Material Science: The compound's unique properties make it suitable for developing new materials with specific functionalities.

Interaction studies have focused on the reactivity of 2-chloro-1,3,4-oxadiazole with various biological targets. Research indicates that its derivatives can interact with enzymes and receptors involved in disease processes. For example:

  • Enzyme Inhibition: Some derivatives inhibit key enzymes related to bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Binding Studies: Investigations into how these compounds bind to specific receptors provide insights into their mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 2-chloro-1,3,4-oxadiazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1,3,4-OxadiazoleBasic oxadiazole structure without chlorineBroad spectrum of biological activities
5-Amino-1,3,4-oxadiazoleAmino group substitutionEnhanced solubility and biological activity
2-Methyl-1,3,4-oxadiazoleMethyl group at position 2Improved lipophilicity
2-Bromo-1,3,4-oxadiazoleBromine instead of chlorineDifferent reactivity patterns

The uniqueness of 2-chloro-1,3,4-oxadiazole lies in its specific chlorine substitution which influences its reactivity and biological profile compared to other oxadiazoles. This substitution often leads to enhanced antimicrobial properties while maintaining the core oxadiazole framework that confers diverse biological activities .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Exact Mass

103.9777404 g/mol

Monoisotopic Mass

103.9777404 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-15-2024

Explore Compound Types